4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic Acid
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Overview
Description
RS-601 is a potent dual leukotriene D4 and thromboxane A2 inhibitor. It is known for its ability to inhibit antigen-induced airway hyperresponsiveness and shows antiasthmatic effects in guinea pig models of asthma . This compound is primarily used for research purposes and has shown significant potential in the field of respiratory diseases.
Chemical Reactions Analysis
RS-601 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RS-601 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of leukotriene and thromboxane pathways.
Biology: Helps in understanding the biological mechanisms of airway hyperresponsiveness and asthma.
Medicine: Potential therapeutic applications in the treatment of asthma and other respiratory diseases.
Industry: Used in the development of new drugs targeting leukotriene and thromboxane pathways
Mechanism of Action
RS-601 exerts its effects by inhibiting the leukotriene D4 and thromboxane A2 receptors. This inhibition prevents the bronchoconstriction and airway hyperresponsiveness induced by these mediators. The molecular targets include the cysteinyl leukotriene receptor and the thromboxane A2 receptor. The pathways involved are primarily related to the inflammatory response in the respiratory system .
Comparison with Similar Compounds
RS-601 is unique due to its dual inhibition of leukotriene D4 and thromboxane A2 receptors. Similar compounds include:
Pranlukast: A leukotriene receptor antagonist.
Montelukast: Another leukotriene receptor antagonist.
S-1452: A thromboxane A2 receptor antagonist.
Compared to these compounds, RS-601 offers a broader range of inhibition, making it more effective in certain research and therapeutic applications .
Properties
Molecular Formula |
C22H23F6NO4S |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic acid |
InChI |
InChI=1S/C22H23F6NO4S/c23-17-10-12-18(13-11-17)34(32,33)29-19(4-2-14-21(24,25)22(26,27)28)16-8-6-15(7-9-16)3-1-5-20(30)31/h6-13,19,29H,1-5,14H2,(H,30,31) |
InChI Key |
ZCGGCPCQTKPOSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)C(CCCC(C(F)(F)F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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